![molecular formula C17H12F3N3O2 B2899110 N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide CAS No. 1797149-67-7](/img/structure/B2899110.png)
N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor works by inhibiting the enzyme this compound, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitor increases the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in improved glycemic control and reduced blood glucose levels.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects in the body. It increases insulin secretion, reduces glucagon secretion, and improves glucose metabolism. It also has anti-inflammatory and antioxidant effects, and may have a protective effect on the cardiovascular system. Additionally, this compound inhibitor has been shown to improve beta-cell function and reduce insulin resistance.
実験室実験の利点と制限
N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of this compound, which allows for precise control of the target enzyme. It is also relatively stable and easy to handle, making it a convenient tool for research. However, this compound inhibitor has some limitations for lab experiments. It may have off-target effects on other enzymes, which can complicate data interpretation. Additionally, the effects of this compound inhibitor may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor. One area of interest is the potential use of this compound inhibitor in the treatment of obesity and metabolic syndrome. Another area of interest is the role of this compound inhibitor in the regulation of appetite and food intake. Additionally, there is ongoing research on the long-term safety and efficacy of this compound inhibitor in the treatment of type 2 diabetes mellitus. Further studies are needed to fully understand the potential therapeutic applications of this compound inhibitor and its mechanisms of action in the body.
Conclusion:
In conclusion, this compound inhibitor is a promising compound with potential therapeutic applications in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme this compound, which increases the levels of incretin hormones, resulting in improved glycemic control. This compound inhibitor has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the potential applications of this compound inhibitor in the treatment of metabolic disorders.
合成法
The synthesis method of N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor involves the reaction of 2,4-difluorobenzyl cyanide with 3-fluoro-N-formylbenzamide in the presence of a base to yield this compound. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
科学的研究の応用
N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (this compound), which is responsible for the degradation of incretin hormones that regulate glucose metabolism. By inhibiting this compound, this compound inhibitor increases the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon secretion, resulting in improved glycemic control.
特性
IUPAC Name |
N-[2-[[cyano-(2,4-difluorophenyl)methyl]amino]-2-oxoethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-11-3-1-2-10(6-11)17(25)22-9-16(24)23-15(8-21)13-5-4-12(19)7-14(13)20/h1-7,15H,9H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJCHHQLGIORFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2899031.png)
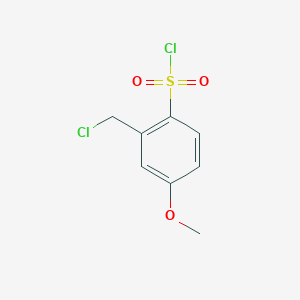
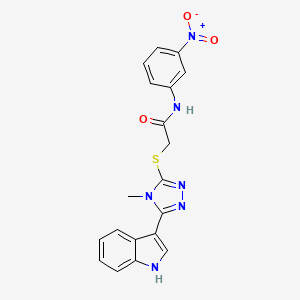

![Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2899040.png)
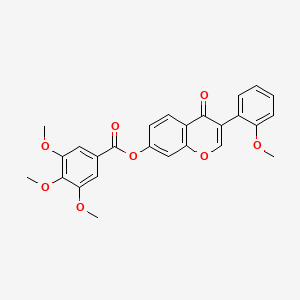
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2899042.png)
![N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide](/img/structure/B2899044.png)
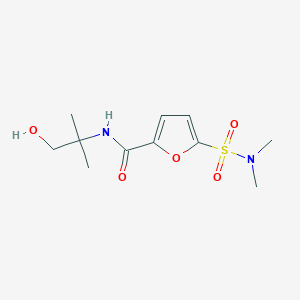
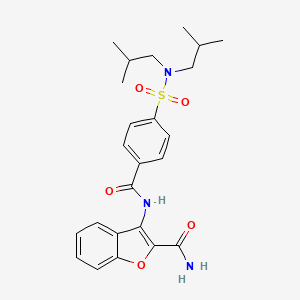
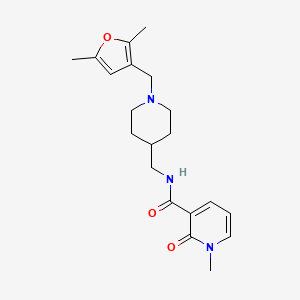
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2899049.png)